molecular formula C11H20N2O2 B3043401 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 858671-91-7

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3043401
CAS No.: 858671-91-7
M. Wt: 212.29
InChI Key: RBLOMFQUEUBEBG-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound containing two nitrogen atoms in a bridged 8-membered ring system. The tert-butyl group is attached to the carboxylate functional group at the second carbon position. This compound is known for its stability and unique structural features, making it a valuable reagent in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: Forms esters and tert-butanol.

    Amide Bond Formation: Forms amides.

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a catalyst in organic synthesis. The compound’s unique structure, with two nitrogen atoms in a bridged ring system, allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the reactivity of neighboring atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This feature distinguishes it from other similar compounds and enhances its utility in specific chemical reactions .

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858671-91-7
Record name tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
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Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

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